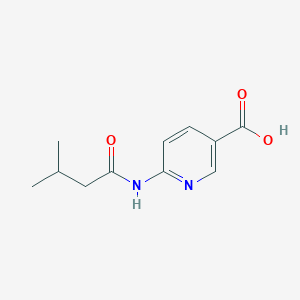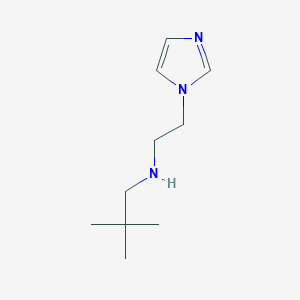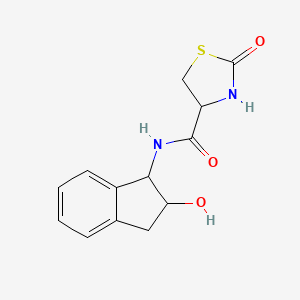
N-(1-pyridin-3-ylethyl)quinolin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-pyridin-3-ylethyl)quinolin-4-amine, also known as PEQA, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the quinoline family and has a unique structure that makes it a valuable tool for investigating various biological processes. In
作用機序
N-(1-pyridin-3-ylethyl)quinolin-4-amine's mechanism of action is based on its ability to react with ROS and form a fluorescent product. This reaction is specific to ROS and does not occur with other reactive species, making it a valuable tool for investigating oxidative stress-related diseases. The fluorescence emitted by N-(1-pyridin-3-ylethyl)quinolin-4-amine can be detected using various imaging techniques, allowing for real-time monitoring of ROS levels in living cells.
Biochemical and Physiological Effects:
N-(1-pyridin-3-ylethyl)quinolin-4-amine has been shown to have minimal toxicity and does not affect the viability of living cells. This compound has been used in various cell-based assays to investigate the role of ROS in various biological processes. Additionally, N-(1-pyridin-3-ylethyl)quinolin-4-amine has been shown to have antioxidant properties, which may have potential therapeutic applications in oxidative stress-related diseases.
実験室実験の利点と制限
One of the primary advantages of using N-(1-pyridin-3-ylethyl)quinolin-4-amine in lab experiments is its high selectivity and sensitivity for detecting ROS. Additionally, this compound has minimal toxicity and does not affect the viability of living cells, making it a valuable tool for investigating various biological processes. However, one of the limitations of using N-(1-pyridin-3-ylethyl)quinolin-4-amine is its limited solubility in aqueous solutions, which may affect its performance in certain assays.
将来の方向性
There are several future directions for research on N-(1-pyridin-3-ylethyl)quinolin-4-amine. One potential application is in the development of new therapies for oxidative stress-related diseases. Additionally, further research is needed to optimize the synthesis method of N-(1-pyridin-3-ylethyl)quinolin-4-amine and improve its solubility in aqueous solutions. Furthermore, the use of N-(1-pyridin-3-ylethyl)quinolin-4-amine in combination with other fluorescent probes may provide new insights into the complex biological processes involving ROS.
合成法
The synthesis of N-(1-pyridin-3-ylethyl)quinolin-4-amine involves a multi-step process that starts with the reaction of 3-pyridineethanol with 4-chloroquinoline. This reaction produces 4-(3-pyridinyl)quinoline, which is then reacted with n-butyl lithium to form the corresponding lithium salt. The final step involves the reaction of the lithium salt with 1-bromoethylpyridinium bromide to yield N-(1-pyridin-3-ylethyl)quinolin-4-amine. This synthesis method has been optimized to produce high yields of pure N-(1-pyridin-3-ylethyl)quinolin-4-amine.
科学的研究の応用
N-(1-pyridin-3-ylethyl)quinolin-4-amine has been used in various scientific research applications due to its unique structure and properties. One of the primary applications of N-(1-pyridin-3-ylethyl)quinolin-4-amine is as a fluorescent probe for detecting and imaging reactive oxygen species (ROS) in living cells. This compound has been shown to have high selectivity and sensitivity for detecting ROS, making it a valuable tool for investigating oxidative stress-related diseases such as cancer, Alzheimer's, and Parkinson's.
特性
IUPAC Name |
N-(1-pyridin-3-ylethyl)quinolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3/c1-12(13-5-4-9-17-11-13)19-16-8-10-18-15-7-3-2-6-14(15)16/h2-12H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQJDVJPDZZELEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=CC=C1)NC2=CC=NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-pyridin-3-ylethyl)quinolin-4-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-fluoropyridine-4-carboxamide](/img/structure/B7587650.png)

![1-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]cyclopentan-1-amine](/img/structure/B7587653.png)

![N-[3-(2-bicyclo[2.2.1]heptanylamino)phenyl]methanesulfonamide](/img/structure/B7587656.png)





